

Introduction: The Strategic Fusion of a Privileged Heterocycle and a Strained Ring System

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Compound of Interest

Compound Name:	1-(1H-indole-6-carbonyl)azetidin-3-ol
CAS No.:	1338965-30-2
Cat. No.:	B1469081

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In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a structural motif frequently found in natural products, endogenous signaling molecules like serotonin, and a multitude of approved pharmaceuticals.[1] Its planar, aromatic system is adept at engaging in π - π stacking and hydrogen bonding, enabling it to bind to a diverse array of biological targets.[1] However, the inherent lipophilicity and poor aqueous solubility of many indole derivatives can present significant challenges for drug development, limiting oral bioavailability and requiring complex formulations.[1]

Conversely, the azetidine ring, a four-membered saturated heterocycle, has garnered increasing attention as a tool to refine the properties of drug candidates.[2] Incorporating azetidines can enhance metabolic stability, improve aqueous solubility, and introduce structural rigidity.[3] These strained rings serve as versatile bioisosteres, offering unique exit vectors from a core scaffold and access to underexplored three-dimensional chemical space.[3][4]

The hybridization of these two scaffolds—the indole and the azetidine—represents a deliberate strategy to harness the target-binding potential of the indole while mitigating its physicochemical liabilities through the beneficial properties imparted by the azetidine ring. This guide provides a detailed exploration of the key physicochemical properties of these hybrid structures, offering field-proven insights and experimental methodologies for their characterization.

Lipophilicity: Tuning Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient ($\log P$) or the distribution coefficient at a specific pH ($\log D$).^{[5][6]}

The indole core is inherently lipophilic, which can be advantageous for crossing cell membranes but can also lead to non-specific binding and poor solubility. The introduction of an azetidine moiety can effectively modulate this property. Azetidines are among the least lipophilic saturated heterocycles, and their incorporation can lead to a significant reduction in the overall lipophilicity of the hybrid molecule.^[7] This is a key strategy for improving the "drug-likeness" of potent but overly greasy indole-based compounds.

Data Presentation: Lipophilicity Comparison

The following table illustrates the typical effect on lipophilicity when incorporating a smaller, more polar saturated heterocycle like azetidine.

Scaffold Feature	Typical Calculated LogP (cLogP) Range	Rationale
Indole Core	2.0 - 4.0	Planar, aromatic system contributes to high lipophilicity. [1]
Pyrrolidine/Piperidine Analogs	Can increase cLogP further	Larger, non-polar alkyl rings add to lipophilicity.
Azetidine Hybrid	0.5 - 2.5	The polar nitrogen atom in a small, constrained ring reduces overall lipophilicity, improving the hydrophilic-lipophilic balance.[7]

Experimental Protocol: Determining logP

The "shake-flask" method remains the gold standard for experimental logP determination, though it is time-consuming.[5] High-Performance Liquid Chromatography (HPLC) offers a faster, more high-throughput alternative.[5]

Principle of HPLC-based logP Estimation: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known logP values. The logP of the test compound is then interpolated from its retention time.

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[1] A compound must be in solution to be absorbed and reach its biological target. The planar, hydrophobic nature of the indole scaffold often results in poor solubility, which can be exacerbated by strong crystal lattice energy.[1]

The incorporation of an azetidine ring is a proven strategy to enhance aqueous solubility.[3][4] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its presence disrupts the planarity of the parent indole, which can reduce crystal packing forces and improve dissolution. In a comparative study, replacing larger heterocyclic rings with azetidines had a

substrate-dependent effect on water solubility, in some cases causing a marked improvement.

[4]

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as it reflects the solubility of a compound from a solid-state (often amorphous) form, which is relevant to how compounds are initially tested in biological assays.[8]

Step-by-Step Nephelometric Assay:[8]

- **Prepare Stock Solutions:** Dissolve the test compound in 100% DMSO to a high concentration (e.g., 10 mM).
- **Plate Setup:** Dispense a small volume (e.g., 2 μ L) of the DMSO stock solution into the wells of a 96-well microtiter plate.
- **Add Buffer:** Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.
- **Mix and Incubate:** Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
- **Measure Light Scattering:** Use a nephelometer to measure the light scattering in each well. An increase in scattering indicates the presence of undissolved precipitate.
- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a crucial factor influencing its pharmacokinetic profile, particularly its half-life and clearance.

[9] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems are well-established for predicting a compound's metabolic fate.[10]

The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[11] The azetidine scaffold can confer significant metabolic stability. Its strained, saturated nature is

often less prone to metabolism compared to larger, more flexible rings like pyrrolidine or piperidine.[7] Strategically placing the azetidione can shield metabolically "soft" spots on the indole nucleus, preventing enzymatic attack and prolonging the compound's half-life. Studies have shown that changing from a pyrrolidine to an azetidione ring can result in a more metabolically stable compound.[7]

Data Presentation: Representative Metabolic Stability

Scaffold	In Vitro System	Half-life (t _{1/2})	Key Observation
Indoline-based DDR inhibitor	Human Liver Microsomes	≤ 20 min	High metabolic clearance observed. [12]
Azetidine-based DDR inhibitor	Mouse Lung S9	Extended half-life	The azetidione scaffold was identified as a promising starting point due to improved properties, including its PK profile.[12]
Azetidine analogue	Human Liver Microsomes	Most stable in series	Direct replacement of a pyrrolidine with an azetidione improved metabolic stability.[7]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay primarily evaluates Phase I metabolism mediated by CYP enzymes.[10][13]

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
 - Thaw pooled liver microsomes (e.g., human, rat) on ice.
 - Prepare a 100 mM phosphate buffer (pH 7.4).[13]

- Prepare an NADPH-regenerating system solution.
- Incubation:
 - In a microcentrifuge tube, add the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 μ M).[13]
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction:
 - Start the metabolic reaction by adding the NADPH-regenerating system.
- Time-Point Sampling:
 - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Quench Reaction:
 - Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[13][14] This precipitates the microsomal proteins.
- Sample Processing:
 - Vortex and centrifuge the samples to pellet the precipitated protein.
- LC-MS/MS Analysis:
 - Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life ($t_{1/2}$) and the intrinsic

clearance (CLint).[10]

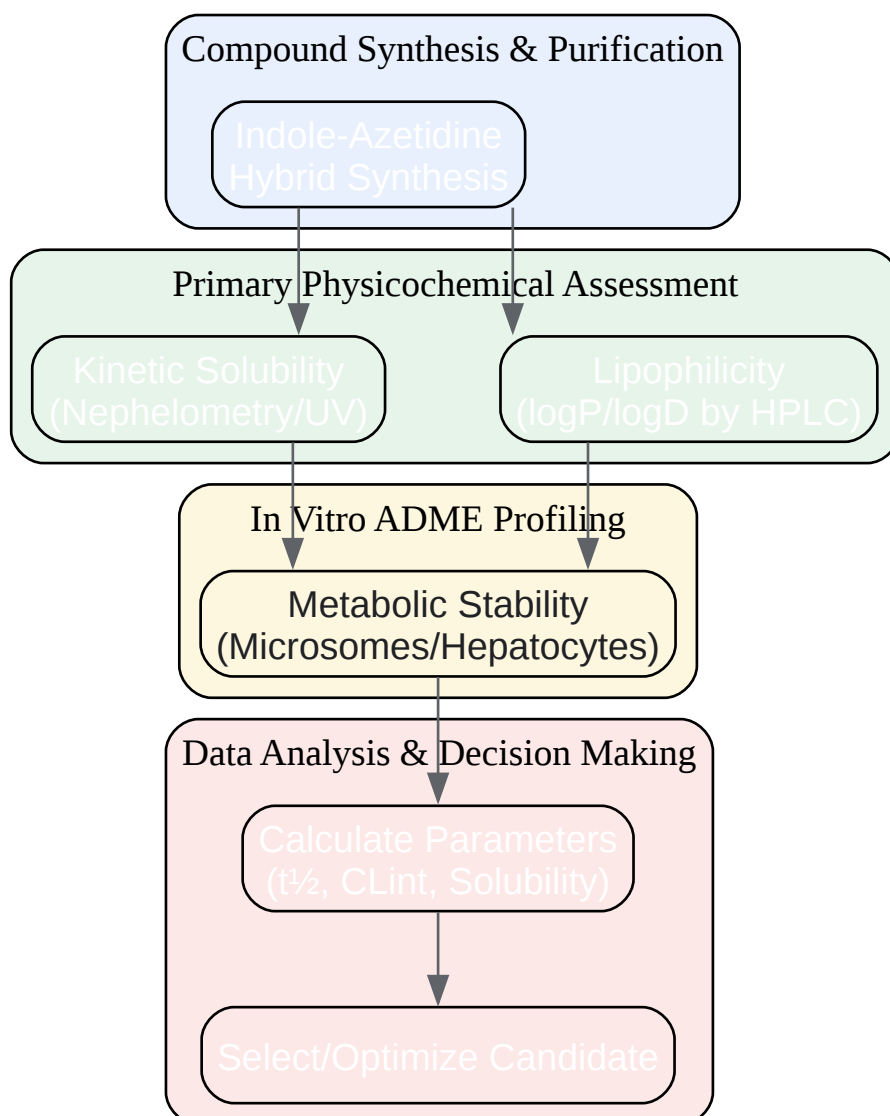
Molecular Geometry and Conformation: The Importance of 3D Shape

The fusion of a planar indole system with a non-planar, strained azetidine ring creates conformationally rigid, three-dimensional molecules.[15] This is highly desirable in drug development, as a well-defined 3D geometry can lead to improved binding affinity and selectivity for the target protein. Furthermore, increasing the three-dimensional character (often measured as the fraction of sp³ carbons) is correlated with improved physicochemical properties, including solubility.[15]

Recent synthetic advances have enabled the creation of complex ladder-shape azetidine-fused indoline pentacycles, which possess remarkable three-dimensionality and occupy a unique and underexplored area of chemical space.[15] The definitive method for determining the precise 3D structure and conformation of these hybrids in the solid state is single-crystal X-ray crystallography.[15][16][17]

Visualizations & Workflows

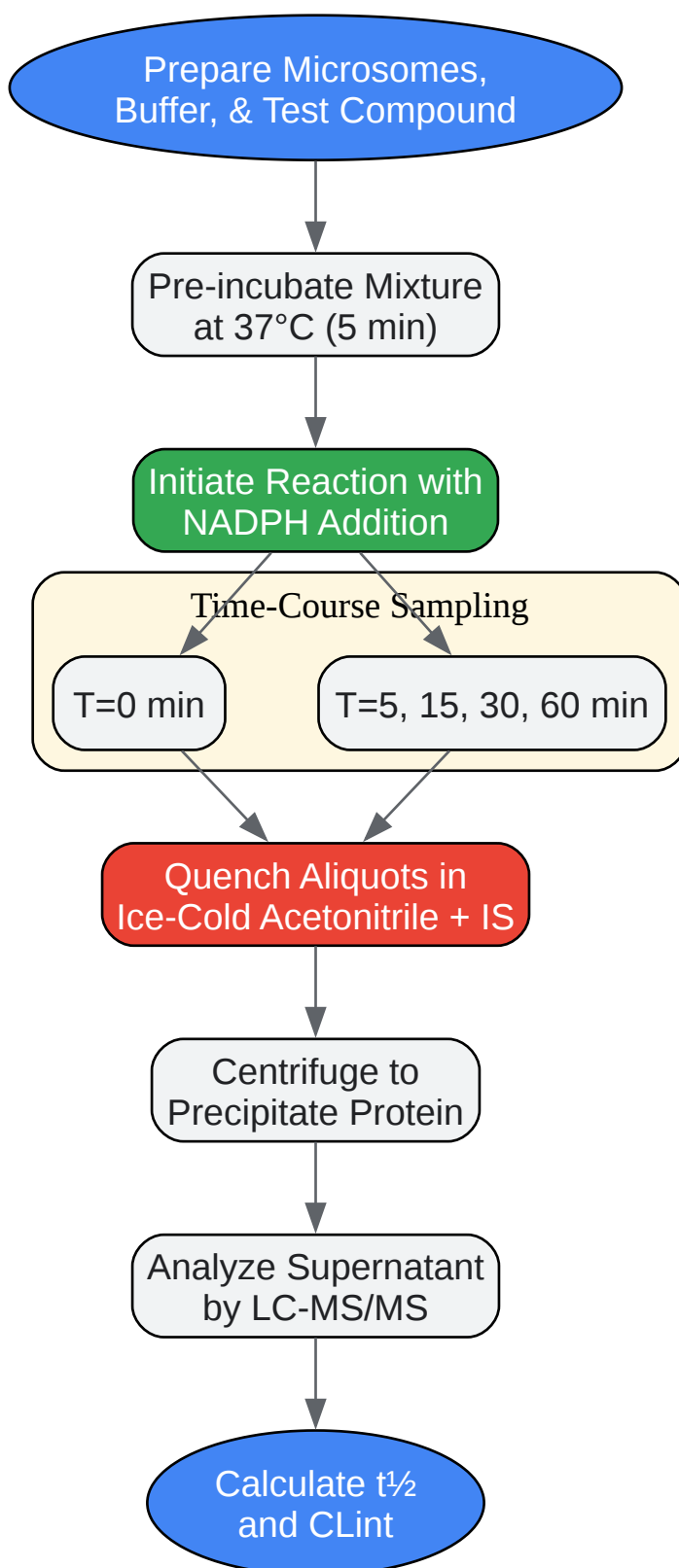
Diagram 1: General Workflow for Physicochemical Profiling



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Caption: High-level workflow for assessing key physicochemical properties.

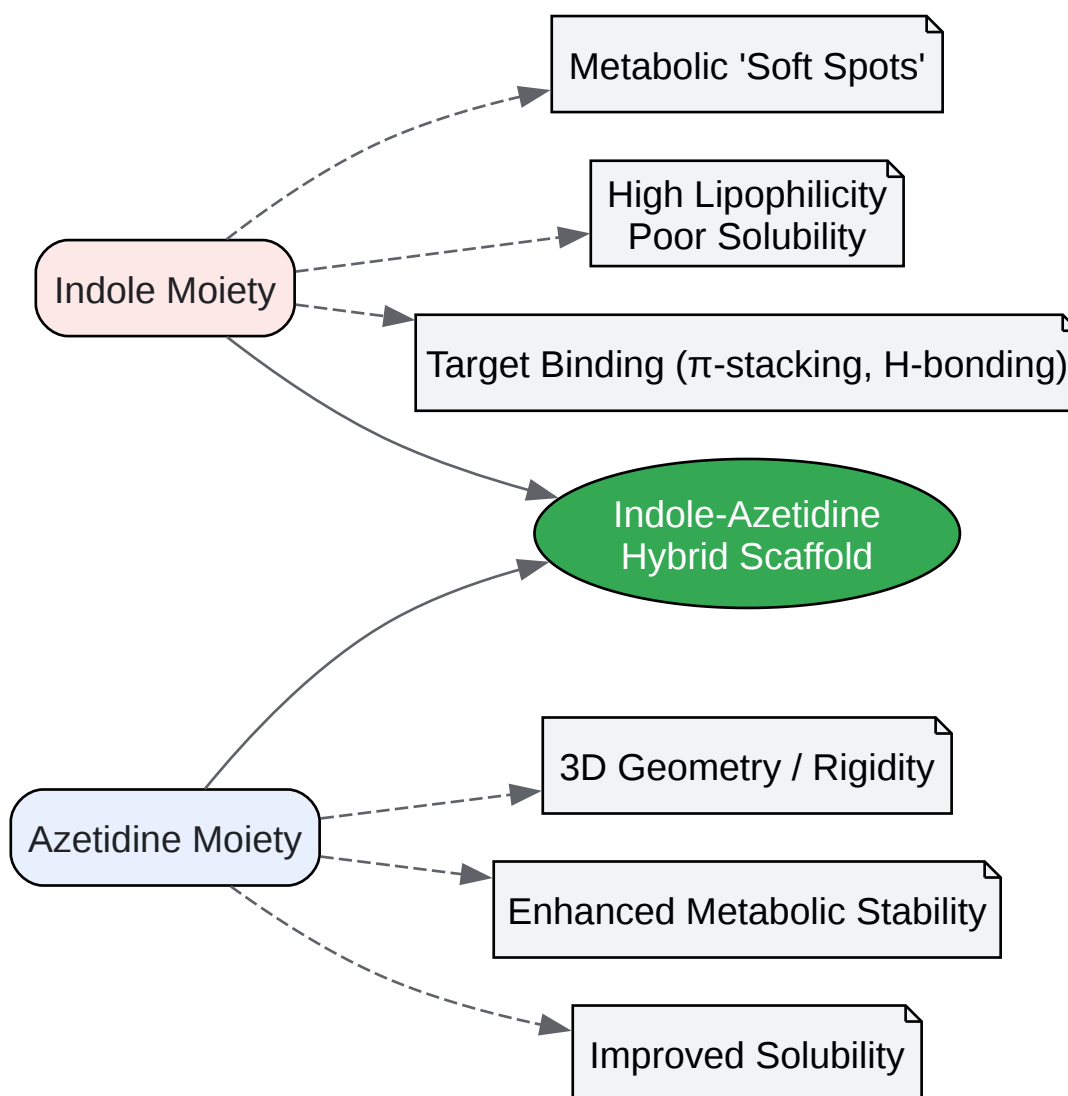
Diagram 2: Experimental Workflow for Microsomal Stability Assay



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Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Diagram 3: Structure-Property Relationship Model



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Caption: Influence of individual moieties on hybrid scaffold properties.

Conclusion

The strategic combination of indole and azetidine scaffolds provides medicinal chemists with a powerful platform for developing novel therapeutics. This hybrid approach allows for the retention of the indole's potent biological activity while systematically improving critical

physicochemical properties essential for a successful drug candidate. By enhancing solubility, increasing metabolic stability, and providing access to unique three-dimensional chemical space, the indole-azetidine hybrid scaffold effectively addresses common liabilities in drug discovery. A thorough understanding and experimental validation of the properties outlined in this guide are paramount to unlocking the full potential of these promising molecules.

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